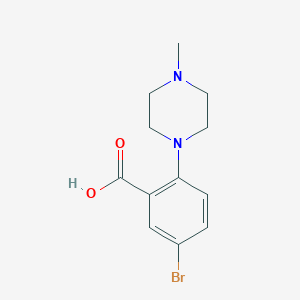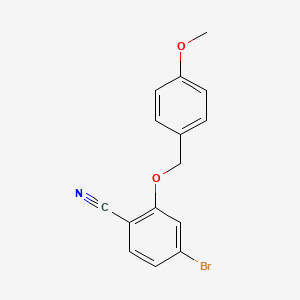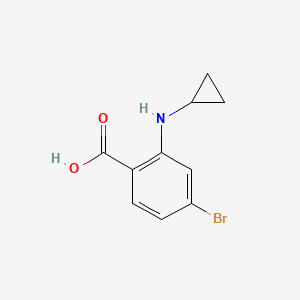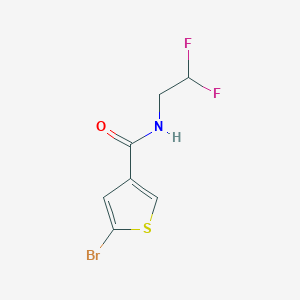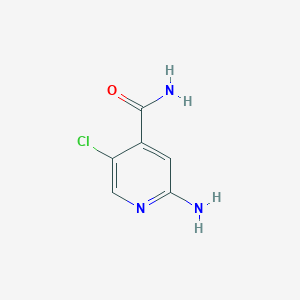
2-Amino-5-chloropyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-chloropyridine-4-carboxamide is a chemical compound of significant interest within the field of organic chemistry. This compound, identified by its molecular formula C6H6ClN3O, is a chlorinated derivative of pyridine. It is widely utilized in various chemical synthesis processes, particularly in the pharmaceutical industry where it serves as an essential intermediate in the production of numerous drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloropyridine-4-carboxamide typically involves the chlorination of pyridine derivatives followed by amination and carboxamidation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination and amination processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloropyridine-4-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group enhances the nucleophilicity of the molecule, making it reactive towards electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which are essential in modifying its chemical properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Electrophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
The reaction conditions typically involve controlled temperatures, pressures, and the use of catalysts to enhance reaction efficiency .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-Amino-5-chloropyridine-4-carboxamide finds extensive use in scientific research across various fields:
Mechanism of Action
The mechanism by which 2-Amino-5-chloropyridine-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The amino and chloro groups on the pyridine ring influence the compound’s reactivity and interactions with biological molecules, making it effective in various biochemical and pharmacological applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-5-chloropyridine-4-carboxamide include:
2-Amino-5-chloropyridine: A closely related compound with similar structural features and reactivity.
2-Amino-4-chloropyridine: Another chlorinated pyridine derivative with comparable chemical properties.
2-Amino-3-chloropyridine: A compound with a different substitution pattern on the pyridine ring, leading to distinct reactivity.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique electronic and steric properties to the molecule. This makes it a versatile building block in organic synthesis and a valuable intermediate in the production of various therapeutic agents .
Properties
IUPAC Name |
2-amino-5-chloropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c7-4-2-10-5(8)1-3(4)6(9)11/h1-2H,(H2,8,10)(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDKCHDTGJMACB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
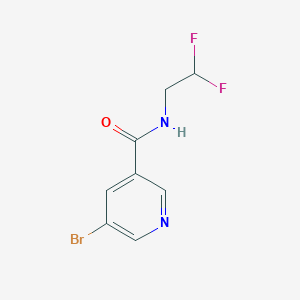
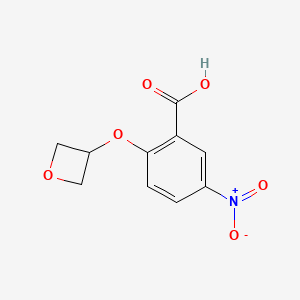
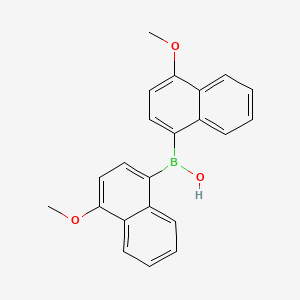
![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;dihydrate](/img/structure/B7977851.png)
![5-Bromo-4-methyl-2-[(piperidin-4-yl)methoxy]pyridine](/img/structure/B7977861.png)
![5-Bromo-4-methyl-2-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B7977868.png)
